1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with multiple halogen substitutions, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization reactions to construct the quinoline ring system.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key biological targets.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with cellular components, including DNA and proteins.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In anticancer studies, the compound may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other quinoline derivatives such as:
Ciprofloxacin: A fluoroquinolone antibiotic, it has a similar quinoline structure but with different substituents and a carboxylic acid group.
The unique combination of halogen atoms and the pyrazole ring in this compound distinguishes it from these compounds, potentially offering different biological activities and applications .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBUHWMGSXEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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